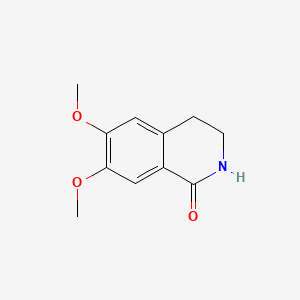

6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one

概要

説明

6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C11H13NO3 It is a derivative of isoquinoline, characterized by the presence of methoxy groups at the 6 and 7 positions and a dihydroisoquinolinone core

準備方法

Synthetic Routes and Reaction Conditions

One common synthetic route for 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one involves the following steps:

Starting Material: The synthesis typically begins with 3,4-dimethoxybenzaldehyde.

Formation of Isoquinoline Intermediate: The benzaldehyde undergoes a Pictet-Spengler reaction with an amine, such as ethylamine, to form the isoquinoline intermediate.

Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the dihydroisoquinoline derivative.

Cyclization: Finally, cyclization is achieved under acidic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can yield tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 5 and 8.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinolines depending on the electrophile used.

科学的研究の応用

6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula . It is utilized in various research applications, mainly in pharmaceutical development, natural product synthesis, biochemical research, analytical chemistry, and cosmetic formulations .

Pharmaceutical Development: this compound is explored for potential therapeutic effects, particularly in developing drugs targeting neurological disorders because it can interact with specific receptors in the brain .

Natural Product Synthesis: This compound serves as an intermediate in creating complex molecules with beneficial biological activities . One study describes a convenient synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, using chiral aminoacetaldehyde acetals .

Biochemical Research: The compound is used in studies that investigate enzyme inhibition and receptor binding, providing insights into metabolic pathways and cellular functions .

Analytical Chemistry: this compound can be used as a standard in chromatographic techniques, which helps to identify and quantify similar compounds in complex mixtures .

作用機序

The mechanism of action of 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one in biological systems involves its interaction with various molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may act on neurotransmitter receptors in the brain, modulating their activity and thus affecting neurological functions.

類似化合物との比較

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A fully reduced form with similar structural features.

6,7-Dimethoxyisoquinoline: Lacks the dihydro and one-one functionalities but shares the methoxy groups.

Corydaldine: Another isoquinoline derivative with similar methoxy substitutions.

Uniqueness

6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific combination of methoxy groups and the dihydroisoquinolinone core, which imparts distinct chemical reactivity and biological activity compared to its analogs.

生物活性

6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one is a naturally occurring isoquinoline alkaloid with the molecular formula C₁₁H₁₃N₁O₃ and a molecular weight of approximately 207.23 g/mol. It has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and neuroprotective effects. This compound is primarily found in plant species such as Xylopia parviflora, Fibraurea tinctoria, and Menispermum dauricum, suggesting its potential applications in traditional medicine and phytotherapy .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways.

Antitumor Effects

The compound has demonstrated promising antitumor activity in several studies. For instance, it was found to selectively inhibit the proliferation of cancer cells while sparing normal cells. In vitro assays revealed that it could induce apoptosis in cancer cell lines through the modulation of cell cycle-related proteins such as cyclin-dependent kinase (CDK) and p-RB .

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis via CDK modulation |

| BT-549 | 20 | Cell cycle arrest and apoptosis |

| HaCaT (normal) | >100 | No significant effect on proliferation |

Neuroprotective Effects

In addition to its antimicrobial and antitumor properties, this compound has been studied for its neuroprotective effects. Research indicates that it can modulate neurotransmitter systems, particularly by influencing serotonin receptors (5-HT receptors). In experiments involving smooth muscle tissue, the compound reduced contractions induced by serotonin, suggesting a potential role in managing conditions like irritable bowel syndrome .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Calcium Channels : The compound enhances calcium currents by modulating muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. This interaction leads to increased cytosolic Ca²⁺ levels, affecting muscle contractility .

- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes crucial for cancer cell proliferation and survival.

- Oxidative Stress Modulation : Its thione group may participate in redox reactions that influence cellular oxidative stress levels, contributing to its protective effects against oxidative damage.

Study on Muscle Contractility

A notable study investigated the effects of this compound on isolated smooth muscle preparations from guinea pigs. The results indicated that at concentrations ranging from 25 to 100 µM, the compound significantly reduced spontaneous contractile activity without causing spasmolytic effects. The maximal effect was observed at 50 µM, where a reduction in contraction amplitude was noted .

Anticancer Activity Assessment

In another study focused on its anticancer properties, researchers evaluated the compound's effect on various cancer cell lines. The results demonstrated selective cytotoxicity towards tumor cells with minimal impact on normal keratinocytes. The study highlighted the potential for developing this compound as a therapeutic agent against specific types of cancer .

特性

IUPAC Name |

6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKFSXLBPPCAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCNC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346166 | |

| Record name | 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-49-2 | |

| Record name | Corydaldine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYDALDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4171CTO4KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one in Stephania rotunda and Coptis chinensis?

A1: The identification of 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one in both Stephania rotunda [] and Coptis chinensis [] is significant as it highlights the presence of this compound in distinct plant species. This finding suggests a potential role for this compound in the phytochemistry and potential bioactivity of these plants. Further research is needed to fully understand the implications of this discovery.

A2: While both studies successfully isolated 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one and a variety of other alkaloids [, ], the research primarily focuses on the identification and structural characterization of these compounds. The potential synergistic effects between 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one and other isolated alkaloids remain an open question for future investigation. Further research, including in vitro and in vivo studies, would be needed to explore potential synergistic interactions and their biological significance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。